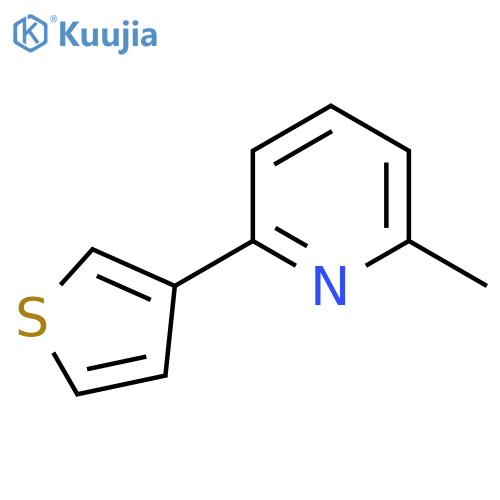

Cas no 56421-83-1 (2-Methyl-6-(3-thienyl)pyridine)

2-Methyl-6-(3-thienyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Methyl-6-(3-thienyl)pyridine

- 2-Methyl-6-(thiophen-3-yl)pyridine

-

- MDL: MFCD02260268

- インチ: 1S/C10H9NS/c1-8-3-2-4-10(11-8)9-5-6-12-7-9/h2-7H,1H3

- InChIKey: KEAGSBLOEKQHGT-UHFFFAOYSA-N

- ほほえんだ: S1C=CC(=C1)C1C=CC=C(C)N=1

計算された属性

- せいみつぶんしりょう: 175.04557046g/mol

- どういたいしつりょう: 175.04557046g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 41.1

2-Methyl-6-(3-thienyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 200864-2g |

2-Methyl-6-(3-thienyl)pyridine |

56421-83-1 | 97% | 2g |

£568.00 | 2022-02-28 | |

| abcr | AB360800-5 g |

2-Methyl-6-(3-thienyl)pyridine, 97%; . |

56421-83-1 | 97% | 5g |

€2290.10 | 2023-04-26 | |

| abcr | AB360800-2 g |

2-Methyl-6-(3-thienyl)pyridine, 97%; . |

56421-83-1 | 97% | 2g |

€976.30 | 2023-04-26 | |

| abcr | AB360800-1 g |

2-Methyl-6-(3-thienyl)pyridine, 97%; . |

56421-83-1 | 97% | 1g |

€728.80 | 2023-04-26 | |

| Fluorochem | 200864-5g |

2-Methyl-6-(3-thienyl)pyridine |

56421-83-1 | 97% | 5g |

£1404.00 | 2022-02-28 | |

| abcr | AB360800-1g |

2-Methyl-6-(3-thienyl)pyridine, 97%; . |

56421-83-1 | 97% | 1g |

€727.80 | 2025-03-19 | |

| abcr | AB360800-5g |

2-Methyl-6-(3-thienyl)pyridine, 97%; . |

56421-83-1 | 97% | 5g |

€2286.50 | 2025-03-19 | |

| abcr | AB360800-2g |

2-Methyl-6-(3-thienyl)pyridine, 97%; . |

56421-83-1 | 97% | 2g |

€975.60 | 2025-03-19 |

2-Methyl-6-(3-thienyl)pyridine 関連文献

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

2-Methyl-6-(3-thienyl)pyridineに関する追加情報

Introduction to 2-Methyl-6-(3-thienyl)pyridine (CAS No. 56421-83-1) and Its Emerging Applications in Chemical Biology

2-Methyl-6-(3-thienyl)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 56421-83-1, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the pyridine-thiophene hybrid class, which has been increasingly studied for its potential applications in drug discovery, material science, and catalysis. The structural motif of 2-methyl-6-(3-thienyl)pyridine combines the nitrogen-containing aromatic ring of pyridine with the sulfur-containing aromatic ring of thiophene, creating a versatile scaffold that can interact with biological targets in diverse ways.

The pyridine-thiophene hybrid scaffold is particularly interesting because it can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This is attributed to the ability of the thiophene ring to modulate electronic properties and hydrogen bonding capabilities, while the pyridine ring provides a platform for further functionalization. Recent studies have highlighted the importance of such hybrid structures in developing novel therapeutic agents, as they can offer improved solubility, bioavailability, and target specificity compared to traditional monomeric compounds.

In the context of drug discovery, 2-methyl-6-(3-thienyl)pyridine has been explored as a key intermediate in synthesizing small-molecule inhibitors targeting various disease pathways. For instance, derivatives of this compound have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The presence of both pyridine and thiophene moieties allows for selective binding to biological targets through multiple interactions, including hydrogen bonding, π-stacking, and hydrophobic effects. This dual-interaction capability makes 2-methyl-6-(3-thienyl)pyridine a valuable building block for designing high-affinity ligands.

One of the most compelling aspects of 2-methyl-6-(3-thienyl)pyridine is its role in developing materials with enhanced electronic properties. The combination of pyridine and thiophene contributes to tunable band gaps and charge transport characteristics, making this compound suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Researchers have demonstrated that incorporating 2-methyl-6-(3-thienyl)pyridine into polymer or small-molecule semiconductors can improve device performance by optimizing energy levels and charge mobility.

Recent advancements in computational chemistry have further facilitated the design and optimization of 2-methyl-6-(3-thienyl)pyridine derivatives. Molecular modeling techniques, such as density functional theory (DFT) calculations and molecular dynamics simulations, have been employed to predict binding affinities, metabolic stability, and pharmacokinetic profiles. These computational approaches allow researchers to tailor the structure of 2-methyl-6-(3-thienyl)pyridine derivatives to achieve specific biological or material properties, thereby accelerating the drug discovery process.

The synthesis of 2-methyl-6-(3-thienyl)pyridine typically involves multi-step organic reactions, including condensation reactions between 2-methylpyridine derivatives and 3-bromothiophene or 3-iodothiophene under palladium-catalyzed conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound. For example, transition-metal-catalyzed cross-coupling reactions have been optimized to improve yields and reduce byproduct formation. These improvements are crucial for ensuring the availability of high-purity 2-methyl-6-(3-thienyl)pyridine for downstream applications.

In conclusion, 2-methyl-6-(3-thienyl)pyridine (CAS No. 56421-83-1) represents a promising compound with diverse applications in chemical biology and materials science. Its unique structural features make it an excellent candidate for developing novel therapeutics targeting various diseases, as well as advanced materials with improved electronic properties. As research continues to uncover new applications for this compound, it is likely that 2-methyl-6-(3-thienyl)pyridine will play an increasingly important role in both academic research and industrial development.

56421-83-1 (2-Methyl-6-(3-thienyl)pyridine) 関連製品

- 1807126-83-5(3-Chloro-4-(difluoromethyl)-5-(trifluoromethyl)pyridine-2-carboxaldehyde)

- 68259-13-2(decane-1-sulfonyl fluoride)

- 21539-55-9(Methyl 3-(tert-butylamino)propanoate)

- 1537264-63-3(2-(3-bromo-2,4-difluorophenyl)propan-2-amine)

- 1866280-34-3(N-(3-methanesulfinylbutyl)thietan-3-amine)

- 2877676-35-0(4-[(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile)

- 1803858-48-1(3-Bromo-1-(3,5-diethylphenyl)propan-2-one)

- 2920402-46-4(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid)

- 1207046-96-5(3-chloro-N-(2-{6-chloro-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)benzamide)

- 1094648-17-5(1-(5-fluoro-2-methoxyphenyl)-3-methylbutan-1-one)